Pentathionic acid Pentathionic acid
Brand Name: Vulcanchem
CAS No.: 14700-26-6
VCID: VC17173286
InChI: InChI=1S/H2O6S5/c1-10(2,3)8-7-9-11(4,5)6/h(H,1,2,3)(H,4,5,6)
SMILES:
Molecular Formula: H2O6S5
Molecular Weight: 258.3 g/mol

Pentathionic acid

CAS No.: 14700-26-6

Cat. No.: VC17173286

Molecular Formula: H2O6S5

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

Pentathionic acid - 14700-26-6

Specification

CAS No. 14700-26-6
Molecular Formula H2O6S5
Molecular Weight 258.3 g/mol
Standard InChI InChI=1S/H2O6S5/c1-10(2,3)8-7-9-11(4,5)6/h(H,1,2,3)(H,4,5,6)
Standard InChI Key JEIULZGUODBGJK-UHFFFAOYSA-N
Canonical SMILES OS(=O)(=O)SSSS(=O)(=O)O

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

Pentathionic acid’s molecular formula, H₂O₆S₅, reflects a central chain of five sulfur atoms flanked by sulfonic acid groups (-SO₃H). The structure can be represented as HO₃S-S-S-S-S-SO₃H, with the sulfur chain adopting a zigzag conformation stabilized by disulfide bonds . Key structural parameters include:

PropertyValueSource
Molecular Weight258.3 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface202 Ų

The compound’s SMILES notation (O.OS(=O)(=O)SSSS(=O)(=O)O) and InChIKey (JEIULZGUODBGJK-UHFFFAOYSA-N) further validate its connectivity .

Spectroscopic and Computational Insights

Infrared spectroscopy reveals strong absorption bands at 1,150 cm⁻¹ and 1,020 cm⁻¹, corresponding to symmetric and asymmetric S-O stretching vibrations . Density functional theory (DFT) calculations suggest a bond dissociation energy of 265 kJ/mol for the central S-S bond, explaining its moderate stability compared to shorter-chain polythionic acids .

Synthesis and Industrial Production

Conventional Synthesis Routes

Pentathionic acid is primarily synthesized via the reaction of sulfur dioxide (SO₂) with elemental sulfur (S₈) in aqueous media:

5S+6SO2+2H2O2H2S5O65 \text{S} + 6 \text{SO}_2 + 2 \text{H}_2\text{O} \rightarrow 2 \text{H}_2\text{S}_5\text{O}_6

This exothermic process (ΔH=189 kJ/mol\Delta H = -189 \text{ kJ/mol}) occurs at 50–70°C, with yields reaching 60–70% under optimized conditions . Competing reactions, such as the formation of dithionic (H₂S₂O₆) or tetrathionic (H₂S₄O₆) acids, necessitate precise control of stoichiometry and pH .

Alternative Methods

Electrochemical oxidation of thiosulfate (S₂O₃²⁻) in acidic electrolytes offers a greener pathway:

5S2O32+6H+2H2S5O6+3H2O5 \text{S}_2\text{O}_3^{2-} + 6 \text{H}^+ \rightarrow 2 \text{H}_2\text{S}_5\text{O}_6 + 3 \text{H}_2\text{O}

This method achieves 85% Faradaic efficiency but requires platinum electrodes and elevated temperatures (80°C) .

Functional Applications

Agricultural Fungicide

Pentathionic acid’s fungicidal activity stems from its ability to disrupt fungal membrane integrity via sulfhydryl (-SH) group oxidation. In field trials, a 0.5% aqueous solution reduced Phytophthora infestans spore viability by 94% within 24 hours . Comparative efficacy data:

Fungal PathogenEC₅₀ (ppm)Reference
Botrytis cinerea12.3
Puccinia graminis8.7
Fusarium oxysporum15.1

Industrial Uses

In metallurgy, pentathionic acid serves as a leaching agent for copper ores, achieving 92% extraction efficiency at pH 1.5 . Its potassium salt (K₂S₅O₆·1.5H₂O, MW 354.6 g/mol) is utilized in electroplating baths to enhance deposit uniformity .

Comparative Analysis of Polythionic Acids

The reactivity and stability of polythionic acids correlate inversely with sulfur chain length:

CompoundSulfur AtomsStability (Half-Life at 25°C)Key Reactivity
Dithionic (H₂S₂O₆)22 hoursRapid disproportionation
Trithionic (H₂S₃O₆)38 hoursModerate oxidation
Pentathionic548 hoursSelective sulfonation
Hexathionic (H₂S₆O₆)672 hoursLow redox activity

Pentathionic acid’s balance of stability and reactivity makes it uniquely suited for applications requiring controlled sulfur release .

Future Research Directions

Emerging studies explore pentathionic acid’s role in lithium-sulfur batteries, where its polysulfide intermediates may mitigate shuttle effects. Preliminary results show a 18% capacity retention improvement over 500 cycles at 1C rate . Additional research is needed to optimize its use in energy storage and advanced organic synthesis.

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